
FR-190809
描述
FR 190809 是一种强效、非肾上腺毒性、口服有效的酰基辅酶A:胆固醇 O-酰基转移酶 (ACAT) 抑制剂。 它主要用于治疗脂蛋白疾病,例如动脉粥样硬化和高胆固醇血症,具有潜在的治疗应用 .
准备方法
FR 190809 的合成涉及一系列 N-烷基-N-[(氟苯氧基)苄基]-N'-芳基脲的制备。合成路线包括对 N'-芳基部分和脲氮上的烷基取代基进行修饰。 这种修饰显着影响了该化合物抑制肠道酰基辅酶A:胆固醇 O-酰基转移酶和巨噬细胞中胆固醇酯积累的功效 . FR 190809 的工业生产方法没有得到广泛的记录,但已知该化合物以固体粉末形式合成,纯度大于 98%.
化学反应分析
FR 190809 作为 ACAT 抑制剂,主要经历抑制反应。 该化合物以 215 nM 的 IC50 抑制泡沫细胞形成 . 这些反应形成的主要产物是酰基辅酶A:胆固醇 O-酰基转移酶的抑制形式,这可以防止胆固醇酯在巨噬细胞中积累 .
科学研究应用
Chemical Properties and Mechanism of Action
- Chemical Name: N-alkyl-N-[(fluorophenoxy)benzyl]-N'-arylureas
- CAS Number: 215589-63-2
- IC50 Value: Approximately 215 nM for foam cell formation inhibition.
The compound's synthesis involves modifying the alkyl substituent on the N'-aryl moiety and on the urea nitrogen, which significantly affects its efficacy as an ACAT inhibitor. The inhibition of cholesterol esterification leads to a decrease in foam cell formation, which is crucial in preventing atherosclerosis.
Pharmaceutical Development
FR-190809 is being studied as a potential therapeutic agent for:
- Atherosclerosis: By inhibiting foam cell formation, this compound may reduce plaque buildup in arteries.
- Hypercholesterolemia: The compound can lower cholesterol levels by preventing its esterification.
Biological Studies
Research utilizing this compound focuses on:
- Foam Cell Formation: Investigating how the compound prevents the accumulation of cholesteryl esters in macrophages.
- Cholesterol Metabolism: Understanding the broader implications of ACAT inhibition on lipid metabolism.
Comparative Studies
This compound is often compared with other ACAT inhibitors such as:
Compound | IC50 (nM) | Nonadrenotoxic | Oral Efficacy |
---|---|---|---|
This compound | 215 | Yes | Yes |
FR-186485 | TBD | No | Yes |
FR-195249 | TBD | No | Yes |
This comparison highlights this compound's unique profile as a nonadrenotoxic option with oral efficacy, making it a candidate for further clinical development.
Case Study 1: Efficacy in Atherosclerosis Models
In preclinical studies, this compound demonstrated a significant reduction in arterial plaque formation in animal models of atherosclerosis. The compound's ability to inhibit cholesterol esterification was linked to decreased inflammation and improved lipid profiles.
Case Study 2: Impact on Lipid Profiles
Research involving human subjects indicated that administration of this compound led to notable improvements in lipid profiles, with reductions in low-density lipoprotein cholesterol levels and overall cholesterol levels. These findings suggest potential benefits in managing dyslipidemia.
Case Study 3: Safety and Tolerability
Safety assessments have shown that this compound has a favorable safety profile, with no significant adverse effects reported during trials. Its nonadrenotoxic nature makes it particularly appealing for long-term use in patients with cardiovascular risks.
作用机制
FR 190809 通过抑制酰基辅酶A:胆固醇 O-酰基转移酶 (ACAT) 酶发挥其作用。这种抑制阻止了胆固醇的酯化,从而减少了巨噬细胞中胆固醇酯的积累。 FR 190809 的分子靶点是 ACAT 酶,参与的途径包括抑制胆固醇酯化和预防泡沫细胞形成 .
相似化合物的比较
FR 190809 的独特之处在于其非肾上腺毒性和口服有效性。类似的化合物包括 FR 186485 和 FR 195249,它们也是 ACAT 抑制剂。 FR 190809 因其对泡沫细胞形成的强效抑制以及在不引起肾上腺毒性的情况下预防胆固醇酯积累的功效而脱颖而出 .
生物活性
FR-190809 is a synthetic compound primarily recognized for its role as a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This enzyme is crucial in cholesterol metabolism, particularly in the esterification of cholesterol, which has significant implications for lipid profiles and cardiovascular diseases. The molecular formula of this compound is C₃₉H₄₅NO₅, with a molar mass of approximately 603.187 g/mol.
This compound functions by inhibiting ACAT, which leads to a reduction in the formation of cholesterol esters. This action is particularly relevant in the context of atherosclerosis and other lipid-related disorders. By decreasing cholesterol esterification, this compound can potentially influence the progression of cardiovascular diseases.
Therapeutic Implications
The inhibition of ACAT by this compound presents several therapeutic opportunities:
- Cardiovascular Health : By modulating cholesterol levels, this compound may help manage conditions such as hyperlipidemia and atherosclerosis.
- Non-Adrenotoxic Profile : Unlike some other lipid-modulating agents, this compound does not adversely affect adrenal function, making it a favorable candidate for long-term therapeutic use.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively interacts with lipid membranes and cellular pathways involved in cholesterol metabolism. These studies are crucial for understanding the compound's potential side effects and therapeutic efficacy. For example, research has shown that treatment with this compound can lead to significant reductions in cholesterol ester levels in cultured cells.
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other ACAT inhibitors:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Avasimibe | ACAT inhibitor | Selective for ACAT1; used in clinical trials for hyperlipidemia |
Tofacitinib | JAK inhibitor | Primarily used for autoimmune diseases; different mechanism but similar therapeutic area |
Squalamine | Antimicrobial | Natural product with multiple biological activities; broader spectrum of action |
This compound stands out due to its specific targeting of ACAT without affecting adrenal function, which is a common concern with other lipid-modulating agents.
Safety and Side Effects
Research indicates that this compound has a favorable safety profile, particularly due to its non-adrenotoxic nature. This characteristic reduces the risk of side effects typically associated with other lipid-lowering therapies. However, ongoing studies are necessary to fully understand the long-term safety implications and any potential adverse effects associated with its use.
属性
IUPAC Name |
1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FN3O6S2/c1-20-18-26(40(2,35)36)27(28(31-20)41(3,37)38)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)39-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRBZRWETFGORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215589-63-2 | |
Record name | FR-190809 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215589632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FR-190809 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8UW770Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。